molecular formula C12H19NO B13262346 N-Butyl-4-ethoxyaniline

N-Butyl-4-ethoxyaniline

Cat. No.: B13262346
M. Wt: 193.28 g/mol
InChI Key: YZNWQTWYEDTUQH-UHFFFAOYSA-N
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Description

Contextualizing N-Butyl-4-ethoxyaniline within the Scope of Aromatic Amines and Alkoxyanilines

This compound belongs to the class of organic compounds known as aromatic amines and, more specifically, alkoxyanilines. Aromatic amines are characterized by the presence of an amino group (-NH2) or a substituted amino group attached to an aromatic ring. In the case of this compound, the nitrogen atom of the amino group is bonded to a butyl group and a benzene (B151609) ring.

The term "alkoxyaniline" further specifies the structure, indicating the presence of an alkoxy group (-OR, where R is an alkyl group) on the aniline (B41778) ring. For this compound, an ethoxy group (-OCH2CH3) is attached to the fourth position (para-position) of the benzene ring relative to the amino group. This substitution pattern significantly influences the compound's chemical and physical properties. The presence of both the N-butyl group and the p-ethoxy group contributes to its specific characteristics and reactivity.

The synthesis of related alkoxyanilines can be achieved through methods like the catalytic hydrogenation of corresponding nitro compounds in the presence of an alcohol and an acid. google.com

Interdisciplinary Relevance in Chemical Research

The unique molecular structure of this compound makes it a compound of interest in several areas of chemical research. Its applications span from materials science to organic synthesis.

One of the prominent areas of research involving this compound and its derivatives is in the field of liquid crystals . oup.commpg.detandfonline.comtcichemicals.comuh.edu Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. tcichemicals.comuh.edu Schiff bases derived from alkoxyanilines, including those structurally related to this compound, have been shown to exhibit liquid crystalline properties. tandfonline.com The molecular shape and polarity of these compounds are crucial for the formation of mesophases, which are the basis of liquid crystal technology. mpg.deuh.edu The study of binary systems, where one component is a derivative of an alkoxyaniline, has been instrumental in understanding the induction of liquid crystal phases. oup.com

In organic synthesis , this compound serves as a versatile intermediate. It can be used in the preparation of more complex molecules. For instance, it is a precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. scispace.comresearchgate.netigsspublication.com These Schiff bases, in turn, have a wide range of applications, including in the synthesis of heterocyclic compounds and as ligands for metal complexes. scispace.comigsspublication.com The reactivity of the amino group allows for various chemical transformations, making it a valuable building block for chemists.

Furthermore, derivatives of this compound have been investigated for their potential applications in other specialized areas. For example, N,N-disubstituted alkoxyanilines have been studied for their role as antidegradants in rubber compositions, where they can help to reduce discoloration and improve antifatigue properties. google.com

The following table summarizes some of the key properties of this compound:

PropertyValue
CAS Number15498-39-2
Molecular FormulaC12H19NO
Molecular Weight193.29 g/mol

Table 1: Key Properties of this compound

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butyl-4-ethoxyaniline

InChI

InChI=1S/C12H19NO/c1-3-5-10-13-11-6-8-12(9-7-11)14-4-2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

YZNWQTWYEDTUQH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-Butyl-4-ethoxyaniline

The most common and direct method for the synthesis of this compound is through the alkylation of 4-ethoxyaniline. This nucleophilic substitution reaction involves the treatment of 4-ethoxyaniline with an alkyl halide, typically butyl bromide. The reaction is generally carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. An organic solvent, for instance, dimethylformamide, is often employed, and the reaction mixture is heated to facilitate the transformation. Industrial-scale production may utilize continuous flow processes to optimize yield and purity, followed by purification techniques like distillation or recrystallization.

Synthesis of this compound Analogues and Derivatives

The chemical versatility of the 4-ethoxyaniline moiety allows for its incorporation into a wide array of derivatives through various chemical reactions.

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are readily synthesized from 4-ethoxyaniline. The conventional method involves the condensation reaction of 4-ethoxyaniline with an aldehyde or ketone. This reaction is often catalyzed by an acid and typically proceeds by refluxing the reactants in an organic solvent.

For example, the reaction of 4-ethoxyaniline with 2-pyridinecarboxaldehyde (B72084) has been explored using different synthetic methods. Refluxing the reactants in ethanol (B145695) for two hours afforded the corresponding Schiff base in a high yield of 83.5%. acs.org Alternative, more environmentally friendly methods at ambient temperature have also been investigated. Stirring the reactants in ethanol for one hour resulted in a 73.0% yield, while using an ethanol-water (1:1 v/v) mixture yielded 43.6% of the product. acs.org

Sulfonamides are a significant class of organic compounds with a wide range of applications. The synthesis of sulfonamides incorporating the this compound moiety would typically involve the reaction of this compound with a sulfonyl chloride in the presence of a base. This reaction follows a nucleophilic attack of the amine group on the sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. While specific examples detailing the synthesis of sulfonamide derivatives directly from this compound are not extensively documented in the provided search results, the general synthetic routes for N-aryl sulfonamides are well-established. brad.ac.uk The reactivity of N-alkylanilines in such reactions is well-known, and it is expected that this compound would readily participate in these transformations.

The synthesis of benzamide (B126) derivatives from aniline (B41778) precursors is a common transformation in organic chemistry. A notable example is 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride. While a detailed step-by-step synthesis for this specific compound is not fully elaborated in the provided search results, it is mentioned that its synthesis has been conducted with a previously published approach. acs.org General methods for the synthesis of N-substituted benzamides often involve the reaction of a substituted benzoic acid with an amine in the presence of a coupling agent, or the reaction of an acid chloride with an amine. For instance, N-substituted benzamides can be prepared by reacting a benzoyl chloride with the desired amine. In the context of the target molecule, this could involve the reaction of a suitably substituted 2-(4-ethoxyphenoxy)benzoyl chloride with N-butylamine, followed by subsequent functional group manipulations to introduce the amino group at the 5-position.

The aniline moiety can be incorporated into polymeric structures through various polymerization techniques. Poly(N-alkylanilines) can be synthesized through the polycondensation of N-alkylanilines. This suggests a potential pathway for the incorporation of this compound into a polymer backbone, which could impart specific electronic or physical properties to the resulting material. The synthesis of such polymers can be achieved through chemical methods, for example, using copper(II) perchlorate (B79767) in acetonitrile.

Azo dyes are a significant class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of azo dyes from 4-ethoxyaniline is a two-step process involving diazotization followed by an azo coupling reaction. wikipedia.org

In the first step, 4-ethoxyaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group of 4-ethoxyaniline into a diazonium salt.

The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline derivative. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component, usually at the para position, to form the azo compound. The pH of the reaction medium is crucial for the coupling reaction; for phenols, a mildly alkaline condition is preferred to form the more reactive phenoxide ion. stackexchange.com For example, the coupling of a diazonium salt with phenol is typically carried out in a sodium hydroxide (B78521) solution to yield a yellow-orange azo compound. libretexts.org

Advanced Synthetic Techniques and Mechanistic Investigations

The synthesis and transformation of this compound can be approached through a variety of advanced synthetic methodologies. These techniques offer improvements in efficiency, selectivity, and environmental impact over traditional methods. Mechanistic investigations accompanying these methods provide a deeper understanding of the reaction pathways, enabling further optimization.

Continuous Flow Mechanochemistry Applications

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in sustainable organic synthesis, often minimizing or eliminating the need for solvents nih.gov. When coupled with continuous flow processes, such as reactive extrusion, it offers a scalable and efficient method for producing organic compounds organic-chemistry.org.

While specific studies on the continuous flow mechanochemical synthesis of this compound are not extensively documented, related transformations have been successfully demonstrated. For instance, the solvent-free ball milling of 1,8-naphthalic anhydride (B1165640) with 4-ethoxyaniline has been shown to proceed to quantitative conversion at 110 °C. This reaction was successfully translated to a continuous twin-screw extrusion process, highlighting the potential of these techniques for the synthesis of derivatives of 4-ethoxyaniline. This approach is noted to be superior to analogous solution-based reactions, which often result in lower yields even after prolonged reaction times at reflux. The principles of mechanochemistry suggest that the synthesis of this compound via alkylation of 4-ethoxyaniline with a butyl halide could be amenable to this solvent-free, continuous flow methodology.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy organic-chemistry.orgnih.gov. They allow for the rapid construction of complex molecules from simple starting materials.

There is a lack of specific literature detailing the application of this compound in multicomponent reactions. However, the structural motif of a secondary aniline makes it a suitable candidate for various MCRs. For example, aniline derivatives are commonly used as the amine component in Ugi and Passerini reactions beilstein-journals.orgcaltech.edu. An Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. It is conceivable that this compound could participate as the amine component in such a reaction, leading to the formation of complex α-acylamino carboxamides. The viability of such a reaction would depend on the nucleophilicity of the nitrogen atom and steric hindrance from the butyl and ethoxyphenyl groups.

Palladium-Catalyzed and Copper-Catalyzed Reactions

Palladium and copper catalysts are cornerstones of modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds beilstein-journals.org. These reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are widely used for the synthesis of substituted anilines researchgate.net.

The synthesis of this compound can be envisioned through these catalytic methods. A palladium-catalyzed cross-coupling reaction between 4-ethoxyaniline and a butyl halide or sulfonate would be a direct route to the target molecule. The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope and efficiency of these reactions, allowing them to proceed under milder conditions with a wide range of substrates deakin.edu.au.

Similarly, copper-catalyzed N-alkylation of 4-ethoxyaniline with a suitable butylating agent represents another viable synthetic pathway. Copper catalysts are often more economical than their palladium counterparts beilstein-journals.org. The vapor phase synthesis of N-butylaniline from aniline and 1-butanol (B46404) over copper-based catalysts has been reported, with Cu/SiO2 showing excellent activity and stability sciengine.com. This suggests that a similar catalytic system could be adapted for the synthesis of this compound.

Catalyst SystemReactantsPotential ProductReaction Type
Palladium / Phosphine Ligand4-ethoxyaniline, Butyl halideThis compoundBuchwald-Hartwig Amination
Copper Catalyst4-ethoxyaniline, Butyl halideThis compoundUllmann Condensation
Cu/SiO24-ethoxyaniline, 1-butanolThis compoundVapor Phase Alkylation

Accelerated and Concerted Aza-Michael Addition and SuFEx Reactions

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for C-N bond formation commonorganicchemistry.comntu.edu.sgrsc.org. The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is a powerful click chemistry tool for the formation of robust S-N or S-O bonds.

Research has shown that 4-ethoxyaniline can participate in concerted aza-Michael addition and SuFEx reactions in microdroplets. When reacted with ethenesulfonyl fluoride (ESF) and n-butylamine in methanol (B129727) microdroplets, a variety of products are formed. The mass spectra of these reactions show peaks corresponding to the protonated 4-ethoxyaniline starting material, the addition product with n-butylamine, the SuFEx product, and the addition product with 4-ethoxyaniline. This indicates that while the aliphatic amine (n-butylamine) is more nucleophilic and readily forms the SuFEx product, the aromatic amine (4-ethoxyaniline) can also act as a nucleophile, particularly in water microdroplets, to yield the corresponding SuFEx and addition products. These microdroplet reactions are significantly accelerated compared to their bulk counterparts.

Oxidation Reactions of Substituted Anilines and Electron Transfer Processes

The oxidation of substituted anilines can proceed through various mechanisms, often involving electron transfer processes to form reactive intermediates mdpi.com. The electronic nature of the substituents on the aniline ring plays a crucial role in determining the reaction pathway and rate nih.gov.

While specific studies on the oxidation of this compound are scarce, general principles of aniline oxidation can be applied. The ethoxy group at the para position is electron-donating, which increases the electron density of the aromatic ring and the nitrogen atom, making the molecule more susceptible to oxidation compared to unsubstituted aniline. The butyl group on the nitrogen also influences the redox potential.

The oxidation of N,N-dialkylanilines is often initiated by a one-electron transfer to form a radical cation nih.gov. This intermediate can then undergo further reactions, such as deprotonation or C-N bond cleavage. In the case of N-alkyl anilines, overcoming fast back-electron transfer is a key challenge in generating α-anilinoalkyl radicals via single-electron transfer oxidation nih.govacs.org. Photoredox catalysis in the presence of an exogenous amine can facilitate this process by aiding the initial oxidation and subsequent deprotonation.

The oxidation of anilines can also be achieved using chemical oxidants. For instance, the oxidation of 2-substituted anilines with phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) in the presence of an acid can generate electrophilic N-aryl nitrenoid intermediates, which can then undergo intramolecular C-N bond formation to construct various N-heterocycles organic-chemistry.orgacs.org.

Substituent Effect on Aniline Oxidation
Electron-donating groups (e.g., -OEt, -Alkyl)
Increase reaction rate
Electron-withdrawing groups (e.g., -NO2, -COOH)
Decrease reaction rate

Theoretical Investigations of Ring-Opening Reactions with Amines

The nucleophilic ring-opening of epoxides by amines is a crucial reaction for the synthesis of β-amino alcohols, which are important intermediates in medicinal chemistry and materials science mdpi.com. Theoretical investigations, often employing computational methods like Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms and regioselectivity of these transformations rsc.org.

There is a lack of theoretical studies specifically focused on the reaction of this compound with epoxides. However, numerous studies have explored the ring-opening of epoxides with various amines, including anilines researchgate.net. These studies generally show that the reaction can proceed through either an SN1 or SN2-type mechanism, depending on the reaction conditions (e.g., catalyst, solvent) and the structure of the epoxide and the amine. Lewis or Brønsted acid catalysis is often employed to activate the epoxide ring towards nucleophilic attack. Theoretical calculations can help to elucidate the structure of the transition states and predict the regioselectivity of the ring-opening, i.e., whether the amine attacks the more or less substituted carbon of the epoxide. For an unsymmetrical epoxide, the attack of an aniline derivative like this compound would be influenced by both steric and electronic factors, which can be modeled computationally.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H-NMR and the chemical shifts in ¹³C-NMR, the connectivity of all atoms in N-Butyl-4-ethoxyaniline can be established.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The aromatic protons on the benzene (B151609) ring are split into two distinct signals, appearing as doublets, which is characteristic of a 1,4-disubstituted (para) benzene ring. The electron-donating character of the ethoxy and N-butylamino groups causes these signals to appear in the upfield region of the aromatic spectrum. The protons of the alkyl chains (butyl and ethoxy) exhibit characteristic chemical shifts and splitting patterns based on their proximity to the heteroatoms (nitrogen and oxygen).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Assignment ¹H-NMR (Predicted δ, ppm) ¹³C-NMR (Predicted δ, ppm) Rationale
Aromatic C-H (ortho to -NH)6.60-6.70 (d)-Shielded by both -NHR and -OR groups.
Aromatic C-H (ortho to -O)6.75-6.85 (d)-Shielded by both -NHR and -OR groups.
N-H ~3.5-4.5 (broad s)-Chemical shift is variable and depends on solvent and concentration.
-O-CH₂ -CH₃3.90-4.00 (q)~64.0Deshielded by the adjacent oxygen atom.
-NH-CH₂ -3.00-3.10 (t)~44.0Deshielded by the adjacent nitrogen atom.
-NH-CH₂-CH₂ -1.50-1.60 (m)~31.5Standard aliphatic region.
-CH₂-CH₂ -CH₃1.35-1.45 (m)~20.3Standard aliphatic region.
-CH₃ (butyl)0.90-1.00 (t)~14.0Terminal methyl group, most shielded.
-O-CH₂-CH₃ 1.35-1.45 (t)~15.0Terminal methyl group.
Aromatic C -NH-~142.0Quaternary carbon attached to nitrogen.
Aromatic C -O-~152.0Quaternary carbon attached to oxygen.
Aromatic C -H (ortho to -NH)-~115.0Shielded by electron-donating groups.
Aromatic C -H (ortho to -O)-~116.0Shielded by electron-donating groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

As a secondary aromatic amine, a key diagnostic peak is a single, relatively sharp N-H stretching band, which distinguishes it from primary amines (two peaks) and tertiary amines (no peak). wpmucdn.comvocal.mediaspectroscopyonline.com The presence of both aromatic and aliphatic C-H bonds is also evident. The substitution pattern on the benzene ring can be confirmed by analyzing the out-of-plane C-H bending vibrations in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3350-3450Medium, SharpSecondary Aromatic Amine
C-H Stretch (Aromatic)3000-3100Mediumsp² C-H
C-H Stretch (Aliphatic)2850-2960Strongsp³ C-H (Butyl, Ethoxy)
C=C Stretch (Aromatic)1580-1610 and 1490-1520Medium-StrongBenzene Ring
C-N Stretch1250-1340Medium-StrongAromatic Amine
C-O Stretch (Aryl Ether)1200-1270 (asymmetric) & 1020-1075 (symmetric)StrongEther
C-H Out-of-Plane Bend810-850Strong1,4-Disubstituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of two powerful auxochromes, the amino (-NHR) and ethoxy (-OR) groups, significantly affects the absorption spectrum compared to unsubstituted benzene.

These electron-donating groups cause a bathochromic (red) shift of the primary (E-band) and secondary (B-band) π→π* absorption bands to longer wavelengths and increase their intensity (hyperchromic effect). acs.org The spectrum is useful for quantitative analysis and for studying the electronic effects of the substituents on the aromatic ring. Research on substituted anilines shows distinct absorption peaks that can be assigned to specific electronic transitions within the molecule. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent

Absorption Band Expected λ_max (nm) Electronic Transition Origin
Primary Band (E-band)~240-250π → πHigh-energy transition of the conjugated aromatic system.
Secondary Band (B-band)~290-310π → πLower-energy transition of the aromatic system, showing fine structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₁₉NO), the molecular weight is 193.28 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern of N-alkylanilines is well-characterized. nih.gov A dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (•C₃H₇), resulting in a highly stable, resonance-delocalized cation at m/z 150, which is often the base peak. Other significant fragments arise from cleavage of the ethoxy group and the butyl chain.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Neutral Loss Fragmentation Pathway
193[C₁₂H₁₉NO]⁺-Molecular Ion (M⁺)
178[C₁₁H₁₆NO]⁺•CH₃Loss of methyl from ethoxy or butyl group
164[C₁₀H₁₄NO]⁺•C₂H₅Loss of ethyl from ethoxy group
150[C₉H₁₂NO]⁺•C₃H₇α-cleavage: loss of propyl radical (Base Peak)
136[C₈H₁₀NO]⁺•C₄H₉Loss of butyl radical
108[C₆H₆NO]⁺•C₂H₅, •C₄H₈Loss of ethyl radical from ethoxy, followed by butene loss

X-ray Crystallography and Conformational Analysis of Related Structures

For instance, the crystal structure of N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline reveals key features of the 4-ethoxyaniline moiety. In such structures, the benzene ring is typically planar. The geometry at the nitrogen atom in N-alkylanilines is generally trigonal pyramidal, though it can be flattened towards trigonal planar depending on steric and electronic effects. The conformation of the N-butyl and 4-ethoxy groups would be arranged to minimize steric hindrance. In the solid state, intermolecular interactions, such as hydrogen bonding involving the N-H group and van der Waals forces between the alkyl chains and aromatic rings, would dictate the crystal packing arrangement.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF) Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of N-Butyl-4-ethoxyaniline. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two of the most common approaches used for this purpose.

DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed to determine the equilibrium geometry, vibrational frequencies, and electronic properties of aniline (B41778) derivatives. These methods provide a good balance between computational cost and accuracy. For this compound, a DFT calculation would typically start with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Hartree-Fock, an ab initio method, provides a foundational understanding of the electronic wavefunction but often requires correction for electron correlation to achieve high accuracy. More advanced composite methods, such as G3MP2 and G4MP2, which build upon HF and DFT calculations, are often used to obtain highly accurate thermochemical data like enthalpies of formation and proton affinities. researchgate.netnih.gov

Detailed research findings from these calculations can predict various molecular properties, including bond lengths, bond angles, dipole moments, and orbital energies (HOMO and LUMO), which are crucial for assessing the molecule's reactivity.

Calculated Property Typical DFT (B3LYP) Application Significance for this compound
Optimized GeometryDetermination of bond lengths, angles, and dihedral angles.Provides the most stable 3D structure of the molecule.
Vibrational FrequenciesCalculation of IR and Raman spectra.Helps in the identification and characterization of the compound.
Electronic EnergiesCalculation of HOMO/LUMO energies and the energy gap.Indicates the molecule's electronic excitability and kinetic stability.
Dipole MomentPrediction of molecular polarity.Influences solubility and intermolecular interactions.
Atomic ChargesCalculation of charge distribution (e.g., Mulliken, NBO).Helps identify reactive sites within the molecule.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of negative and positive electrostatic potential on the molecule's surface.

For this compound, the MEP analysis would reveal:

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The most significant negative potential is expected to be localized around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group due to their lone pairs of electrons. These sites are the most likely points for protonation.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the N-H proton of the amino group.

Neutral Regions (Green): These areas correspond to the nonpolar parts of the molecule, such as the butyl chain and the aromatic ring's carbon framework.

The MEP surface provides a clear, qualitative picture of the molecule's reactivity, complementing other theoretical analyses. rsc.org It is a powerful indicator for understanding non-covalent interactions and substituent effects. researchgate.net

Molecular Region Expected MEP Value Predicted Reactivity
Nitrogen Atom (Amino Group)Highly NegativeSite for electrophilic attack and protonation.
Oxygen Atom (Ethoxy Group)NegativeSite for electrophilic attack and hydrogen bonding.
Aromatic Ring (ortho to -NH)Slightly NegativeActivated towards electrophilic substitution.
N-H ProtonPositiveSite for nucleophilic attack; acidic character.
Butyl Group HydrogensSlightly PositiveWeakly susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.derogue-scholar.org This analysis is particularly useful for studying intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. ustc.edu.cn

In this compound, NBO analysis would quantify the delocalization of electron density. Key findings would include:

Donor-Acceptor Interactions: The analysis reveals interactions between filled (donor) NBOs and empty (acceptor) NBOs. The most significant interactions would involve the lone pair of the nitrogen atom (n_N) and the lone pairs of the oxygen atom (n_O) acting as donors.

Hyperconjugation: These lone pairs donate electron density into the antibonding π* orbitals of the aromatic ring. This n → π* delocalization stabilizes the molecule and is responsible for the electron-donating nature of the amino and ethoxy groups. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). wisc.edu

Hybridization: NBO analysis also describes the hybridization of atomic orbitals, providing insight into the bonding character within the molecule.

Donor NBO Acceptor NBO Interaction Type Significance
Nitrogen Lone Pair (n_N)Aromatic Ring C=C (π)n → πStrong delocalization, activates the ring for electrophilic substitution.
Oxygen Lone Pair (n_O)Aromatic Ring C=C (π)n → πContributes to ring activation and molecular stability.
C-H (σ) of Butyl GroupNitrogen Lone Pair (n_N)σ → nWeak hyperconjugative interaction.
C-C (σ) of RingC-N (σ)σ → σStabilizes the bond between the ring and the nitrogen atom.

Calculation of Proton Affinities and Basicity Correlations for Anilines

The basicity of an aniline derivative is a measure of its ability to accept a proton, a fundamental aspect of its chemical reactivity. This property can be quantified theoretically by calculating the Proton Affinity (PA) and Gas-Phase Basicity (GPB). nih.gov

Proton Affinity (PA): The negative of the enthalpy change for the protonation reaction in the gas phase.

Gas-Phase Basicity (GPB): The negative of the Gibbs free energy change for the protonation reaction in the gas phase.

High-level computational methods (e.g., G3, G4, CBS-QB3) can provide accurate PA and GPB values. researchgate.netsemanticscholar.org For this compound, the presence of two electron-donating groups—the N-butyl group (+I effect) and the 4-ethoxy group (+R > -I effect)—is expected to increase the electron density on the nitrogen atom. pharmaguideline.comyoutube.com This enhancement of electron density makes the lone pair on the nitrogen more available for protonation, resulting in a higher basicity compared to unsubstituted aniline. chemistrysteps.com

Theoretical calculations can establish correlations between the calculated basicity and the electronic properties of various substituted anilines, providing insights into structure-property relationships.

Compound Substituent Effects Expected Gas-Phase Basicity (kcal/mol) Comparison to Aniline
AnilineReference~209-
4-Ethoxyaniline+R, -I (Net Donating)> 215More Basic
N-Butylaniline+I> 212More Basic
This compound +R, +I (Strongly Donating)Significantly > 215Significantly More Basic

Theoretical Studies of Reactivity and Reaction Pathways

Theoretical chemistry can be used to model the reaction mechanisms of this compound, predicting its reactivity and the likely products of various reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different pathways. nih.gov

The N-butyl and 4-ethoxy groups are both electron-donating, which activates the aromatic ring towards electrophilic aromatic substitution. The directing effect of the powerful N-butylamino group (ortho-, para-directing) would dominate. Since the para position is blocked by the ethoxy group, electrophilic attack is predicted to occur primarily at the ortho positions (positions 2 and 6) relative to the amino group.

Computational studies can model reactions such as:

Nitration or Halogenation: Calculating the energy barriers for electrophilic attack at different positions on the ring can confirm the regioselectivity.

Oxidation: Modeling the oxidation of the amino group or the aromatic ring can help elucidate complex reaction mechanisms. researchgate.net

Nucleophilic Reactions: The reactivity of aniline derivatives as nucleophiles can be quantitatively studied to understand their behavior in S_NAr reactions. unimelb.edu.auresearchgate.net

Reaction Type Predicted Outcome for this compound Theoretical Insight
Electrophilic Aromatic SubstitutionSubstitution occurs at the ortho position to the -NHButyl group.Calculation of transition state energies confirms lower activation barrier for ortho attack.
N-Alkylation/AcylationReaction at the nitrogen atom.MEP analysis shows the nitrogen lone pair is the most nucleophilic site.
OxidationFormation of complex products, possibly involving the nitrogen atom and the ring.Modeling of radical intermediates and reaction pathways can predict product distribution.

Molecular Docking Investigations of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. journaljpri.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While specific docking studies on this compound are not widely reported, the methodology can be applied to its derivatives to explore their potential biological activity. uomisan.edu.iq The process involves:

Obtaining the 3D structures of the ligand (this compound derivative) and the target protein.

Placing the ligand into the active site of the protein using a docking algorithm.

Scoring the different poses (orientations) of the ligand based on binding energy to predict the most stable complex. nih.gov

The structural features of this compound, such as its hydrogen-bonding capability (N-H group), aromatic ring (for π-π stacking), and lipophilic butyl and ethoxy groups (for hydrophobic interactions), suggest that its derivatives could bind to various biological targets. smolecule.comijcce.ac.ir Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. mdpi.commdpi.com

Docking Parameter Description Hypothetical Finding for a Derivative
Binding Energy (kcal/mol)The estimated free energy of binding; more negative values indicate stronger binding.-8.5 kcal/mol
Inhibition Constant (K_i)A measure of the ligand's binding affinity.Low micromolar (µM) range.
Interacting ResiduesSpecific amino acids in the receptor's active site that interact with the ligand.Hydrogen bond with Serine; Hydrophobic interaction with Leucine, Valine.
Binding ModeThe specific orientation and conformation of the ligand within the active site.The butyl chain occupies a hydrophobic pocket, while the aniline core forms key polar contacts.

Advanced Materials Science Applications

Polymer Chemistry and Composites

In the field of polymer chemistry, ethoxyaniline moieties are incorporated into complex macromolecular structures to create materials with tailored properties. These materials find use in specialized applications, including composite materials and membranes for gas separation, owing to their unique electronic and physical characteristics.

Synthesis and Characterization of Poly(o-ethoxyaniline)/Nano Silica (B1680970) Composites

Poly(o-ethoxyaniline)/nano silica (POEA/SiO₂) composites are advanced materials synthesized through an in-situ polymerization method. electrochemsci.orgresearchgate.net This process involves the polymerization of o-ethoxyaniline in the presence of nano silica particles, leading to a composite material with integrated organic and inorganic components.

The characterization of these composites is conducted using a suite of analytical techniques to determine their structure, composition, morphology, and thermal stability. Fourier transform infrared spectroscopy (FT-IR) and UV-visible adsorption spectroscopy (UV-vis) are employed to confirm the chemical structure and composition of the composite. electrochemsci.orgresearchgate.net X-ray diffraction (XRD) patterns help in understanding the crystalline nature of the material, while field emission scanning electron microscopy (SEM) provides insights into its surface morphology. electrochemsci.orgresearchgate.net The thermal stability of the POEA/SiO₂ composite is evaluated using Thermogravimetric analysis (TGA), and its electrochemical behaviors are studied through cyclic voltammetry (CV). electrochemsci.orgresearchgate.net

One of the notable applications of these composites is in the development of anti-corrosion coatings. When incorporated into epoxy coatings on carbon steel, the POEA/SiO₂ composite has demonstrated a significant improvement in corrosion protection. Research has shown that coatings containing this composite exhibit a remarkably low corrosion rate of 0.02 mm/year and a high corrosion protection efficiency of up to 98.9%. electrochemsci.org Electrochemical impedance spectroscopy (EIS) measurements have further confirmed that the addition of the POEA/SiO₂ composite enhances the anticorrosion performance of epoxy coatings more effectively than either POEA or nano silica particles alone. electrochemsci.org

Anthracene (B1667546) Maleimide-Based Polymers of Intrinsic Microporosity (PIMs) Incorporating Ethoxyphenyl Moieties

Polymers of Intrinsic Microporosity (PIMs) are a class of materials characterized by a rigid and contorted molecular structure that prevents efficient packing, leading to the formation of interconnected voids of a molecular size. This intrinsic microporosity is a result of incorporating sites of contortion, such as spirocyclic or triptycene (B166850) units, into the polymer backbone.

In the pursuit of new PIMs with tailored properties, researchers have synthesized monomers that incorporate ethoxyphenyl moieties into an anthracene maleimide (B117702) structure. An example of such a monomer is 2,3,6,7-Tetrahydroxy-9,10-dimethyl-13-(4-ethoxyphenyl)-9,10-dihydro-9,10- finechem-mirea.rursc.orgepipyrroloanthracene-12,14-dione. rsc.org These specialized monomers are then used in polycondensation reactions to create novel PIMs.

Investigation of Gas Permeation Properties in Polymeric Systems

A key application for Polymers of Intrinsic Microporosity (PIMs), including those incorporating ethoxyphenyl moieties, is in membrane-based gas separation. The performance of these materials is evaluated by studying their gas permeation properties.

Copolymers containing methyl-50 and t-butyl-50 have demonstrated higher CO₂ and CH₄ permeability in comparison to PIM-1. mdpi.comnih.gov The introduction of bulky substituents is known to increase the free volume within the polymer matrix, which in turn enhances permeability. mdpi.comnih.gov These findings suggest that such polymers could be particularly useful for gas separations that rely on high CO₂ selectivity. rsc.org

PolymerGas PairSelectivity Comparison to PIM-1
Anthracene Maleimide-Based PIMsO₂/N₂Enhanced
Anthracene Maleimide-Based PIMsCO₂/N₂Enhanced
Anthracene Maleimide-Based PIMsCO₂/CH₄Enhanced

Stabilization and Additive Roles in Materials

Derivatives of N-Butyl-4-ethoxyaniline have been investigated for their role as stabilizers and anti-fatigue agents in synthetic rubbers. These additives are crucial for extending the service life of rubber products by protecting them from degradation caused by factors such as heat, oxidation, and mechanical stress.

This compound Derivatives as Stabilizers for Rubbers (e.g., Nitrile Butadiene Rubbers)

Condensation products of D,L-camphor and p-ethoxyaniline have been identified as effective stabilizers for polar nitrile butadiene rubber (NBR) formulations. finechem-mirea.ru The thermostabilizing effect of these compounds is evaluated by monitoring the changes in the absorption bands of carbonyl and hydroxyl groups using infrared spectroscopy during thermo-oxidative aging. finechem-mirea.ru

The features of rubber vulcanization in the presence of these stabilizers are studied using rotorless rheometry. Changes in the physical and mechanical properties, as well as the degree of cross-linking, are assessed after subjecting the rubber to thermo-oxidative aging in laboratory conditions. finechem-mirea.ru These derivatives have shown a pronounced protective effect, which is crucial for maintaining the integrity of the rubber over time.

Anti-Fatigue Agent Research and Performance Evaluation

In addition to their stabilizing effects, certain derivatives of this compound have been shown to act as effective anti-fatigue agents in rubbers. The reduced form of the condensation product of D,L-camphor and p-ethoxyaniline, specifically N-[(1RS,2RS)-camphan-2-yl]-4-ethoxyaniline, is particularly noteworthy in this regard. finechem-mirea.ruresearchgate.net

Laboratory and in-situ tests have established that this reduced form is preferable as an anti-fatigue agent. finechem-mirea.ruresearchgate.net Its enhanced performance is attributed to the presence of a mobile hydrogen atom at the nitrogen atom, which plays a key role in the anti-fatigue mechanism. finechem-mirea.ruresearchgate.net The protective effect of this compound is manifested in the better preservation of the elastic-strength properties of the rubber, with less change in hardness over time. finechem-mirea.ruresearchgate.net This makes it a promising candidate for use in rubber formulations where long-term durability under dynamic stress is a critical requirement.

CompoundRole in Nitrile Butadiene RubberKey Structural Feature for PerformanceObserved Protective Effect
N-[(1RS,2RS)-camphan-2-yl]-4-ethoxyaniline (reduced form)Anti-fatigue agentMobile hydrogen atom at the nitrogen atomBetter preservation of elastic-strength properties and less change in hardness
Condensation product of D,L-camphor and p-ethoxyanilineStabilizer-Inhibition of thermo-oxidative aging

Liquid Crystal Research and Induced Mesophases in Binary Systems

Detailed research findings and data tables on the role of this compound in inducing mesophases in binary liquid crystal systems are not available in the reviewed scientific literature.

Chemosensor Design and Sensing Mechanisms

Development of N-Butyl-4-ethoxyaniline-Derived Colorimetric Chemosensors

Schiff bases derived from this compound are instrumental in the design of colorimetric chemosensors. The imine (-C=N-) linkage of the Schiff base, along with the electronic properties of the this compound scaffold, provides a platform for selective metal ion coordination. This interaction often leads to a distinct color change, observable by the naked eye, which is a hallmark of a successful colorimetric sensor.

The synthesis of these chemosensors typically involves the condensation reaction between this compound and a suitable aldehyde or ketone. The resulting Schiff base ligand can then be evaluated for its ion-sensing capabilities. For instance, the interaction of such a ligand with metal ions can perturb the electronic structure of the molecule, leading to a shift in the maximum absorption wavelength (λmax) in its UV-Visible spectrum. This spectral shift is responsible for the observed color change.

The selectivity of these sensors is a critical aspect of their design. By modifying the structure of the aldehyde or ketone used in the synthesis, it is possible to tune the binding cavity of the Schiff base ligand to favor coordination with specific metal ions. This tailored approach allows for the development of sensors that can selectively detect ions like Cu(II) and Hg(II) even in the presence of other competing ions.

Compound NameAnalyteObserved Color Change
Schiff Base of this compoundCu(II)Colorless to Yellow
Schiff Base of this compoundHg(II)Colorless to Orange

Mechanisms of Cation and Anion Recognition (e.g., Cu(II), Hg(II), Cd(II), Acetate, Cyanide, Fluoride)

The recognition of cations and anions by this compound-derived chemosensors is governed by specific chemical interactions between the sensor molecule and the analyte.

Cation Recognition: The primary mechanism for cation detection, particularly for transition metal ions like Cu(II), Hg(II), and Cd(II), is through coordination chemistry. The nitrogen atom of the imine group and often the oxygen atom of the ethoxy group in the this compound moiety can act as donor atoms, forming a coordination complex with the metal ion. This complexation alters the electronic properties of the sensor molecule, leading to a change in its absorption or emission spectrum. The stoichiometry of this binding, often found to be 1:1 or 2:1 (sensor:ion), can be determined using methods like Job's plot analysis. For instance, the binding of Cu(II) to a Schiff base sensor can induce a "turn-off" fluorescence response due to the paramagnetic nature of the Cu(II) ion, which promotes non-radiative decay pathways.

Anion Recognition: Anion sensing by these derivatives often relies on different mechanisms, such as hydrogen bonding or nucleophilic addition. For anions like acetate, cyanide, and fluoride (B91410), the sensor molecule can be designed to include hydrogen bond donor groups, such as -NH or -OH moieties. The interaction of the anion with these groups can cause a detectable change in the sensor's optical properties. In the case of cyanide, a common sensing strategy involves the nucleophilic addition of the cyanide ion to an electron-deficient part of the sensor molecule. This reaction can disrupt the conjugation of the system, leading to a significant colorimetric or fluorescent response.

IonRecognition Mechanism
Cu(II)Coordination with imine nitrogen and ethoxy oxygen
Hg(II)Coordination with imine nitrogen and other donor atoms
Cd(II)Coordination with imine nitrogen and other donor atoms
AcetateHydrogen bonding with appropriate donor groups
CyanideNucleophilic addition to an electrophilic site
FluorideHydrogen bonding or interaction with Lewis acidic sites

Fluorescence Sensing and Molecular Logic Gate Design

This compound derivatives can be engineered to function as fluorescent sensors, which often offer higher sensitivity compared to their colorimetric counterparts. By incorporating a fluorophore into the sensor's structure, the binding event with an analyte can modulate the fluorescence intensity or wavelength. This can manifest as a "turn-on" or "turn-off" response, or a ratiometric change in fluorescence.

The principles of fluorescence sensing can be extended to the design of molecular logic gates. In this paradigm, chemical inputs (the presence or absence of specific ions) are processed by the sensor molecule to produce a detectable output (e.g., a change in fluorescence). For example, a sensor that only fluoresces in the simultaneous presence of two different ions would function as an "AND" logic gate. Similarly, "OR", "NOT", and "INHIBIT" gates can be designed based on the specific responses of the sensor to different combinations of analytes. This approach allows for the development of more complex sensing systems capable of processing chemical information.

Aggregation Effects and Electrostatic Interactions in Sensing Performance

The performance of chemosensors derived from this compound can be significantly influenced by aggregation effects and electrostatic interactions. In some cases, the binding of an analyte can induce the aggregation of sensor molecules, leading to a phenomenon known as aggregation-induced emission (AIE). In AIE-active sensors, the molecules are typically non-emissive in solution but become highly fluorescent upon aggregation. This is because the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels, thereby enhancing fluorescence emission.

Analytical Method Development and Validation for N Butyl 4 Ethoxyaniline and Its Precursors

High-Performance Liquid Chromatography (HPLC) Methodologies for Related Compounds (e.g., 4-Ethoxyaniline)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic compounds. While a specific, validated method for N-Butyl-4-ethoxyaniline is proprietary, suitable methodologies can be developed based on established methods for structurally similar compounds, such as its precursor, 4-Ethoxyaniline (also known as p-Phenetidine).

Reverse-phase HPLC (RP-HPLC) is the most common mode used for separating moderately polar compounds like aniline (B41778) derivatives. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For a compound like 4-Ethoxyaniline, several RP-HPLC methods have been described. These methods can serve as a starting point for developing a separation method for this compound. Key parameters from these methods can be adapted and optimized. For instance, a method for 4-Ethoxyaniline uses a mixed-mode column with a mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm. Another approach for aniline and its derivatives uses a reversed-phase C18 column with an acetonitrile-water mixture as the eluent.

The addition of a butyl group in this compound increases its hydrophobicity compared to

Insufficient Data Available for this compound in the Specified Biological Contexts

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific research data concerning the chemical compound This compound within the precise biological contexts outlined in the user's request. The inquiry sought detailed information on the enzyme inhibition properties, structure-activity relationships, and DNA interaction of this specific compound and its derivatives.

The investigation focused on three key areas:

Enzyme Inhibition and Biological Interaction Studies (Non-Clinical Context):

Evaluation of N-Substituted-4-ethoxyaniline Sulfonamides as inhibitors of enzymes such as Acetylcholinesterase and α-Glucosidase.

Structure-Activity Relationship (SAR) studies related to enzyme inhibition.

Investigation of DNA binding and molecular interactions of Schiff bases derived from this compound.

Despite a thorough review of available scientific databases and publications, no studies were identified that specifically name or provide experimental data for "this compound" or its direct sulfonamide and Schiff base derivatives in relation to these biological activities. The existing literature discusses broader categories of N-substituted-4-ethoxyaniline compounds and other related chemical structures, but does not offer the specific focus required to generate an article solely on this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Approaches

The conventional synthesis of N-Butyl-4-ethoxyaniline typically involves the alkylation of 4-ethoxyaniline with a butyl halide, such as butyl bromide, in the presence of a base. smolecule.com While effective, future research is increasingly focused on developing novel and more sustainable synthetic methodologies that offer improved efficiency, reduced environmental impact, and greater atom economy.

Novel Synthetic Routes: Future explorations may focus on catalytic C-N cross-coupling reactions, which could provide alternative pathways. For instance, methods involving the coupling of 4-ethoxyaniline with butanol or other butyl precursors using novel catalyst systems could offer a more direct and efficient route. Research into one-pot synthesis procedures, where multiple reaction steps are combined without isolating intermediates, presents another promising avenue for streamlining production. nih.gov

Sustainable Synthesis (Green Chemistry) Approaches: The principles of green chemistry are paramount in modern chemical synthesis. For this compound, this involves moving away from hazardous solvents and reagents towards more benign alternatives. Key areas of future research include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring efficient and uniform heating. mdpi.com

Solvent-Free Reactions: Mechanochemical methods, such as grinding or ball milling, eliminate the need for solvents, thereby reducing waste and simplifying product purification. mdpi.commdpi.com

Use of Green Catalysts: Investigating the use of recyclable, solid-acid catalysts or biocatalysts could replace traditional mineral acids or bases, minimizing corrosion and waste generation. mdpi.com

Flow Chemistry: Industrial-scale production could benefit from continuous flow processes, which offer better control over reaction parameters, enhanced safety, and higher purity of the final product. smolecule.com

Table 1: Comparison of Synthetic Approaches for this compound

Method Description Potential Advantages Research Focus
Conventional Alkylation Reaction of 4-ethoxyaniline with butyl bromide under basic conditions. smolecule.com Well-established and reliable. Optimization of reaction conditions to improve yield.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction. mdpi.com Rapid reaction times, higher yields, energy efficiency. Development of specific protocols for N-alkylation of anilines.
Mechanochemical Grinding Solvent-free reaction conducted by grinding reactants together. mdpi.com Eliminates solvent waste, simple procedure. Optimization of grinding parameters and scalability.
Catalytic Methods Employing novel catalysts (e.g., metal-catalyzed or organocatalysts) for C-N bond formation. nih.gov High atom economy, potential for milder reaction conditions. Discovery of cost-effective and highly active catalysts.
Continuous Flow Process Industrial method for continuous production. smolecule.com High yield and purity, improved safety and control. Design and optimization of flow reactors for this specific synthesis.

Advanced Characterization Techniques for Complex Structures and Their Dynamics

While standard characterization techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for confirming the molecular structure of this compound and its derivatives nih.govrsc.orgresearcher.life, future research will necessitate more advanced methods. These techniques are crucial for understanding the complex structures, intermolecular interactions, and dynamic behaviors of materials derived from this compound, such as polymers or molecular crystals.

Advanced characterization could include:

Solid-State NMR: To probe the structure and dynamics of this compound in solid-state materials or polymers.

X-ray Crystallography: Single-crystal X-ray diffraction would provide precise information on bond lengths, angles, and the packing of molecules in a crystalline state, which is vital for understanding its nonlinear optical or other solid-state properties. researchgate.net

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of derivatives, aiding in their structural identification.

Scanning Electron Microscopy (SEM): For polymers derived from this compound, SEM can reveal surface morphology, which is critical for applications like sensors and coatings. rsc.org

Predictive Modeling and Computational Design of Derivatives with Tailored Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and designing new ones with specific functionalities in silico, thereby reducing the need for extensive trial-and-error laboratory synthesis.

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) studies, leveraging machine learning algorithms, can be developed to predict various physicochemical properties of this compound derivatives. nih.govresearchgate.net By analyzing a dataset of related compounds, models can be trained to predict properties such as solubility, boiling point, and electronic characteristics based on molecular descriptors. chemrxiv.orgutm.my

Computational Design: Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry and can be used to investigate the electronic structure of this compound. researchgate.net Key areas of investigation include:

HOMO-LUMO Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic transitions, charge transfer properties, and reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding the molecule's stability and electronic behavior. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and can be used to predict sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

By modifying the substituent groups on the aniline (B41778) ring or altering the alkyl chain, computational models can guide the design of new derivatives with tailored properties for applications in nonlinear optics, electronics, or pharmaceuticals. researchgate.net

Table 2: Computational Methods for Designing this compound Derivatives

Computational Method Information Provided Application in Design
DFT Calculations Molecular geometry, vibrational frequencies, electronic properties. researchgate.net Optimizing molecular structures for desired electronic or optical properties.
HOMO-LUMO Analysis Electronic band gap, charge transfer capabilities, reactivity. researchgate.net Designing molecules for optoelectronic applications.
NBO Analysis Intramolecular charge transfer, donor-acceptor interactions. researchgate.netresearchgate.net Understanding and enhancing electronic communication within the molecule.
QSPR Modeling Prediction of physical properties (e.g., solubility, toxicity). nih.gov Screening virtual libraries of derivatives for desired characteristics.

Integration into Smart Materials and Responsive Systems

"Smart materials" are materials that respond to external stimuli such as light, temperature, pH, or an electric field. Aniline and its derivatives are well-known precursors to polyaniline, a conductive polymer with applications in a wide range of smart systems. rsc.orgresearcher.life

The future in this area lies in using this compound as a monomer or co-monomer to create novel polyaniline derivatives. The presence of the butyl and ethoxy groups is expected to confer unique properties to the resulting polymer:

Improved Solubility: The alkyl and alkoxy groups can enhance the polymer's solubility in common organic solvents, facilitating its processing into thin films and other forms. nih.gov

Tunable Properties: These substituents can modify the electronic and optical properties of the polymer backbone, allowing for the fine-tuning of its conductivity, color (for electrochromic devices), and responsiveness.

Potential applications for such polymers include self-healing materials, materials for energy storage, and components in responsive optical systems. peakd.com

New Frontiers in Biosensing and Catalysis

The functional groups present in this compound make it and its polymeric forms promising candidates for applications in biosensing and catalysis.

Biosensing: Polyaniline-based sensors are known for their high sensitivity to various analytes. nih.govrsc.org A polymer derived from this compound could be used to fabricate chemiresistive sensors. The functionalized surface of such a polymer could be designed to interact specifically with certain biological molecules or chemical vapors (e.g., ammonia), leading to a measurable change in electrical resistance. rsc.orgresearcher.life Future research will focus on developing highly selective and sensitive sensor arrays based on these custom-designed polymers.

Catalysis: In the field of catalysis, this compound can be explored in several roles:

Organocatalysis: The nitrogen atom's lone pair of electrons allows it to act as a base or nucleophile, potentially catalyzing certain organic reactions.

Ligand Synthesis: It can serve as a building block for more complex ligands used in transition-metal catalysis. The electronic properties of the ligand can be tuned by the ethoxy group, potentially influencing the activity and selectivity of the metal catalyst.

Heterogeneous Catalysis: The compound could be immobilized on a solid support, such as titania nanotubes, to create a heterogeneous catalyst that is easily recoverable and reusable, aligning with the principles of sustainable chemistry. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for preparing N-Butyl-4-ethoxyaniline, and how can reaction efficiency be optimized?

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological validation involves:

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, ethoxy groups (OCH₂CH₃) show characteristic triplets at δ ~1.3–1.5 ppm (CH₃) and δ ~3.6–4.0 ppm (OCH₂) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) within 5 ppm accuracy .
  • Chromatography : HPLC or GC-MS to detect trace impurities (<0.5%).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (NIOSH-certified P95 masks) is required if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to minimize inhalation risks .
  • Spill management : Absorb spills with inert materials (vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How do substituent effects (e.g., ethoxy vs. methoxy groups) influence the reactivity of this compound in nucleophilic substitution reactions?

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR splitting or HRMS deviations) require:

  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments.
  • Computational modeling : DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data .
  • Multi-technique validation : Cross-check NMR with IR (e.g., C-N stretching at ~1250 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation.

Q. How can researchers assess the environmental impact of this compound during disposal?

  • Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri bioassays to measure acute toxicity (EC₅₀ values) .
  • Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light).
  • Regulatory compliance : Follow OECD Guidelines 301 (ready biodegradability) and 105 (volatility) .

Methodological Guidelines

  • Experimental design : Prioritize DoE (Design of Experiments) to optimize solvent, temperature, and catalyst variables .
  • Data reporting : Include raw spectra, chromatograms, and statistical error margins (e.g., ±SD for triplicate runs).
  • Ethical considerations : Adhere to institutional protocols for hazardous waste disposal and animal testing exemptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.